N-(4-ethoxyphenyl)-2-({3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-27-14-9-7-13(8-10-14)22-17(25)12-28-20-23-16-6-4-3-5-15(16)19-21-11-18(26)24(19)20/h3-10H,2,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKZFYUCJMORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NCC(=O)N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-({3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide, with the CAS number 958563-54-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H22N4O3S, with a molecular weight of 470.5 g/mol. The compound features an imidazoquinazoline core linked to an acetamide group, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone-based compounds. For example, a review noted that quinazolinone hybrids exhibit a range of biological activities including anticancer properties. In vitro tests against various cancer cell lines showed that compounds similar to this compound can inhibit cell proliferation effectively. The IC50 values for related compounds were reported between 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities. Quinazoline derivatives have been studied for their ability to inhibit various enzymes such as COX and α-glucosidase. For instance, derivatives similar to this compound were evaluated for α-glucosidase inhibition in vitro with promising results . This inhibition is crucial in managing conditions like type 2 diabetes mellitus.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of bulky groups linked to the acetamide moiety enhances biological activity. For instance, substituents on the imidazole ring significantly influence the potency of these compounds against targeted enzymes . The presence of electron-donating groups was found to improve inhibitory potency while electron-withdrawing groups diminished it.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Screening : A study synthesized benzoquinazolinone-based hybrids that were screened against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced anticancer activity .
- Enzyme Inhibition : Research on imidazoquinazolines demonstrated their ability to inhibit α-glucosidase effectively. Compounds with two methoxy groups positioned at specific locations exhibited remarkable inhibitory activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The sulfanyl acetamide scaffold is a common feature among analogs, but variations in aromatic substituents and heterocyclic moieties significantly influence bioactivity:
- Aromatic Substituents : Electron-donating groups (e.g., ethoxy in the target) may enhance solubility and receptor binding compared to electron-withdrawing groups (e.g., chloro in 8t) .
Q & A
Q. Critical Conditions :
- Temperature control (±2°C) during cyclization to avoid side products.
- Strict anhydrous conditions for sulfanyl coupling to prevent hydrolysis .
Which analytical techniques are essential for characterizing this compound, and how should they be applied?
Basic Research Question
- Structural Confirmation :
- NMR Spectroscopy : and NMR (DMSO-d6) to verify substituent positions, particularly the ethoxyphenyl and sulfanyl groups. Aromatic protons in the imidazo[1,2-c]quinazolinone core appear as doublets at δ 7.8–8.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .
- Purity Assessment :
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity thresholds >98% for biological assays .
How can structural modifications enhance the compound’s bioactivity, and what methodological frameworks guide SAR studies?
Advanced Research Question
- Key Substituent Modifications :
- Ethoxyphenyl Group : Replace with halogenated or electron-withdrawing groups (e.g., 4-fluorophenyl) to improve membrane permeability .
- Sulfanyl Linker : Substitute with selenyl or methylene groups to modulate redox activity .
- Methodology :
- In Silico Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., topoisomerase II). Prioritize modifications with ΔG ≤ -8.5 kcal/mol .
- Parallel Synthesis : Generate a 10–20 compound library via combinatorial chemistry, followed by high-throughput screening against cancer cell lines (e.g., MCF-7, A549) .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Contradictions may arise from assay variability or impurity interference. Strategies include:
- Standardized Assay Protocols :
- Use identical cell lines (e.g., ATCC-validated HeLa) and incubation times (72 hours) for IC50 comparisons .
- Include positive controls (e.g., doxorubicin) to calibrate potency thresholds .
- Impurity Profiling :
- LC-MS to identify byproducts (e.g., hydrolyzed acetamide derivatives) that may skew activity results .
What in vitro assay designs are recommended to evaluate anticancer potential?
Basic Research Question
- Cytotoxicity Screening :
- MTT Assay : Dose range 1–100 μM, 48–72 hour exposure in triplicate. Calculate IC50 using nonlinear regression (GraphPad Prism) .
- Apoptosis Assay : Annexin V/PI staining with flow cytometry to quantify early vs. late apoptosis .
- Mechanistic Studies :
- Western Blotting : Assess caspase-3/9 activation and PARP cleavage in treated vs. untreated cells .
How can computational modeling predict pharmacokinetic properties?
Advanced Research Question
- ADME Prediction :
- SwissADME : Input SMILES to predict logP (optimal range: 2–4), GI absorption (>80% = high bioavailability), and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using CHARMM force fields .
- Toxicity Profiling :
- ProTox-II : Predict hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity .
What strategies optimize yield and scalability in multi-step synthesis?
Advanced Research Question
- Process Chemistry Adjustments :
- Catalyst Optimization : Replace Pd/C with Pd(OAc)/XPhos for Suzuki couplings (yield increase from 65% to 85%) .
- Solvent Recycling : Recover THF via distillation after sulfanyl coupling .
- Scale-Up Protocols :
- Pilot batches (10–50 g) in jacketed reactors with automated temperature control to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
